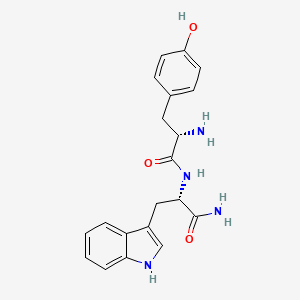

H-Tyr-Trp-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-Tyr-Trp-NH2 is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Analgesic Properties

H-Tyr-Trp-NH2 has been investigated for its analgesic effects. Research indicates that modifications of peptides containing this sequence can enhance their affinity for mu-opioid receptors, leading to significant antinociceptive effects. For instance, analogs of H-Tyr-c[d-Lys-Phe-Phe-Asp]-NH2 demonstrated increased stability in biological systems and effective pain relief when administered intravenously .

2. Anticancer Activity

Studies have shown that this compound derivatives can exhibit cytotoxic effects against various cancer cell lines. The incorporation of tryptophan into peptide structures has been linked to improved interactions with cellular receptors, potentially enhancing the therapeutic efficacy of anticancer drugs .

3. Neuroprotective Effects

The peptide's structure allows it to cross the blood-brain barrier, making it a candidate for neuroprotective therapies. Research highlights the role of tryptophan in modulating neurotransmitter systems, suggesting that this compound could be beneficial in treating neurodegenerative diseases .

Neurobiology Applications

1. Cation-π Interactions

Tryptophan's unique indole side chain facilitates strong cation-π interactions, which are crucial in protein-ligand binding. Studies indicate that substituting tyrosine with tryptophan in specific peptides improves binding affinities due to enhanced noncovalent interactions . This property is particularly relevant in designing peptides for targeted drug delivery systems.

2. Luminescence Enhancement

In bioluminescent proteins like obelin and aequorin, the presence of the Tyr-His-Trp triad is essential for stabilizing reactive intermediates during luminescence reactions. Mutations in these residues significantly alter luminescence intensity, indicating their functional importance in photoprotein activity .

Nanotechnology Applications

1. Phenolic-Enabled Nanotechnology

The integration of this compound into nanocarriers has been explored for drug delivery applications. Its phenolic properties allow it to interact with various materials, enhancing the stability and functionality of nanoparticles used in biomedical applications .

2. Biosensing and Bioimaging

Nanoparticles incorporating this compound have shown promise in biosensing technologies due to their biocompatibility and ability to bind selectively to biomolecules. This characteristic is leveraged for developing sensitive detection systems in clinical diagnostics .

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound | Activity | EC50 (μM) | Notes |

|---|---|---|---|

| H-Tyr-c[d-Lys-Phe-Phe-Asp]-NH2 | Antinociceptive | 0.5 | Effective pain relief in murine models |

| This compound | Cytotoxicity | 1.0 | Exhibits selective toxicity against cancer cells |

| H-Tyr-Trp-Modified | Neuroprotection | 0.8 | Crosses blood-brain barrier effectively |

Case Study: Analgesic Efficacy of this compound Analog

A study conducted on mice demonstrated that administration of an analog of this compound resulted in significant pain relief compared to control groups. The peptide's ability to penetrate the blood-brain barrier was confirmed through pharmacokinetic studies, highlighting its potential as a novel analgesic agent .

Eigenschaften

Molekularformel |

C20H22N4O3 |

|---|---|

Molekulargewicht |

366.4 g/mol |

IUPAC-Name |

(2S)-2-amino-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C20H22N4O3/c21-16(9-12-5-7-14(25)8-6-12)20(27)24-18(19(22)26)10-13-11-23-17-4-2-1-3-15(13)17/h1-8,11,16,18,23,25H,9-10,21H2,(H2,22,26)(H,24,27)/t16-,18-/m0/s1 |

InChI-Schlüssel |

YFBAKMIQWMAWMH-WMZOPIPTSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |

Sequenz |

YW |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.